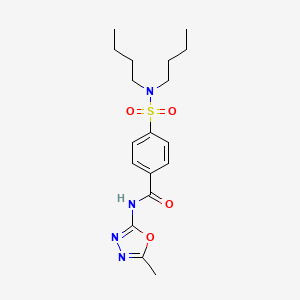![molecular formula C19H9Cl2F3N4S B2440671 3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338968-20-0](/img/structure/B2440671.png)
3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Thieno[2,3-b]pyridines and Pyrimidino[4',5'4,5]thieno[2,3-b]pyridine Derivatives
: Abdelriheem et al. (2015) reported on the synthesis of compounds including 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, which shares structural similarities with the compound , illustrating the chemical versatility of such compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Development of Domino Reactions for Synthesis of Novel Heterocyclic Systems : Bondarenko et al. (2016) developed a reaction to synthesize 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives. This demonstrates the complex reactions possible with carbonitrile-containing compounds, similar to the compound of interest (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Spectroscopic and Structural Analysis
Vibrational Spectral Analysis and Molecular Docking Study : Alzoman et al. (2015) conducted a spectroscopic investigation of a pyrimidine-5-carbonitrile derivative, providing insights into the molecular structure and potential applications of similar compounds in chemotherapeutic contexts (Alzoman et al., 2015).
Structural Characterization of Dihydropyrimidine-5-carbonitrile Derivatives : Al-Wahaibi et al. (2021) described the structural characterization of dihydropyrimidine-5-carbonitrile derivatives, highlighting the importance of understanding the molecular structure for potential applications in enzyme inhibition (Al-Wahaibi et al., 2021).
Potential Biological Applications
Investigation of Anti-Diabetic Properties : A spectroscopic study suggested that similar compounds might exhibit inhibitory activity against GPb, indicating potential as anti-diabetic compounds. This showcases the biomedical research potential of such carbonitrile derivatives (Alzoman et al., 2015).
Exploration of Antimalarial Properties : Colbry et al. (1984) discussed the synthesis and antimalarial activity of a series of pyrido[3,2-d]pyrimidines, suggesting that carbonitrile derivatives could be explored for their antimalarial properties (Colbry, Elslager, & Werbel, 1984).
Future Directions
properties
IUPAC Name |
3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N4S/c20-13-3-1-11(15(21)8-13)2-4-14-5-6-26-18(28-14)29-17-7-12(19(22,23)24)10-27-16(17)9-25/h1-8,10H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXBKKVYCDWSL-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)SC3=C(N=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=NC=C2)SC3=C(N=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

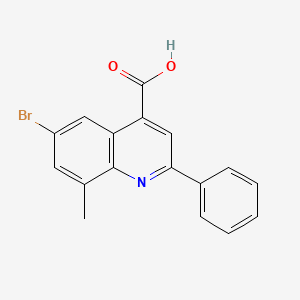
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylquinoxaline](/img/structure/B2440589.png)
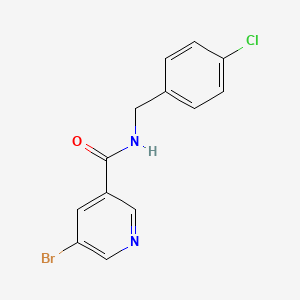
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
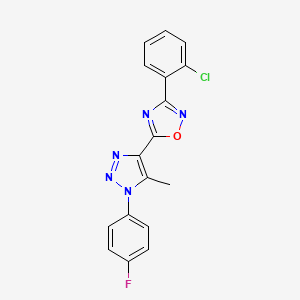
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
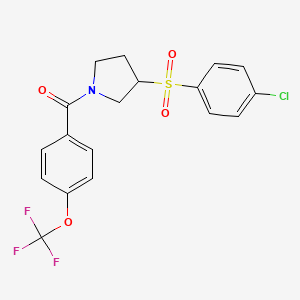
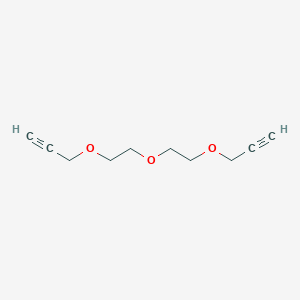
![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)
![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2440608.png)
